molecular formula C22H22N4O3 B15016621 2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile CAS No. 299198-70-2

2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B15016621
CAS No.: 299198-70-2
M. Wt: 390.4 g/mol
InChI Key: PSMKMTDKCSEPNI-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a polycyclic compound featuring a tetrahydronaphthalene core substituted with three nitrile groups, an amino group, and a 3,4,5-trimethoxyphenyl moiety. This compound is synthesized via a one-pot multicomponent reaction involving aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and malononitrile derivatives under basic conditions . Its crystal structure, stabilized by N–H···N and N–H···O hydrogen bonds, adopts a monoclinic system, as observed in analogs like 2-amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile .

Properties

CAS No.

299198-70-2

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C22H22N4O3/c1-27-17-8-13(9-18(28-2)20(17)29-3)19-15-7-5-4-6-14(15)16(10-23)21(26)22(19,11-24)12-25/h6,8-9,15,19H,4-5,7,26H2,1-3H3

InChI Key

PSMKMTDKCSEPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

Preparation Methods

Solvent Systems and Reaction Conditions

Optimal solvent systems for the synthesis include polar aprotic solvents such as ethyl acetate and ethanol, which facilitate intermediate solubility while promoting crystallization during cooling. The Royal Society of Chemistry protocol specifies a reaction temperature of 80°C for catalyst activation, followed by gradual cooling to 25°C to precipitate the product. Post-synthesis, the crude product is dried at 60°C for 12 hours under reduced pressure to remove residual solvents.

Table 1: Reaction Conditions for 4j Synthesis

Parameter Specification
Catalyst Recyclable solid acid/base
Temperature 80°C (reflux), then 25°C
Solvent Ethyl acetate/ethanol mixture
Drying Conditions 60°C, 12 h, reduced pressure

Purification and Crystallization Techniques

Solvent-Mediated Recrystallization

Purification of 4j relies on differential solubility in ethanol and ethyl acetate. The precipitate is initially washed with cold ethanol to remove unreacted starting materials, followed by dissolution in ethyl acetate to separate the catalyst. Slow evaporation of ethyl acetate yields yellow crystalline solids with a melting point of 233–235°C, consistent with literature values.

Table 2: Physical Properties of 4j

Property Value
Melting Point 233–235°C
Color Yellow crystalline solid
Yield 75–82% (reported)

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 4j confirms the presence of key functional groups:

  • Nitrile stretches : Strong absorption at 2203 cm⁻¹.
  • Amino group : Broad peaks at 3438 cm⁻¹ (N–H symmetric/asymmetric stretching).
  • Methoxy groups : C–O–C vibrations at 1246 cm⁻¹ and 1127 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

  • Aromatic protons : Singlets at δ 6.87 ppm (2H, trimethoxyphenyl).
  • Methoxy groups : Three singlets at δ 3.80, 3.76, and 3.71 ppm (9H, OCH3).
  • Cyclohexane protons : Multiplet signals between δ 1.37–2.27 ppm.

13C NMR :

  • Nitrile carbons : Peaks at 118–120 ppm.
  • Quaternary carbons : Resonances at 160–165 ppm (aromatic C–O).

Comparative Analysis with Structural Analogues

Substituent Effects on Melting Points

Table 3: Melting Points of Tricarbonitrile Derivatives

Substituent Melting Point (°C)
3,4,5-Trimethoxyphenyl 233–235
4-Chlorophenyl 247–249
4-Fluorophenyl 264–266

Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced intermolecular dipole interactions, while methoxy groups reduce lattice stability.

Applications and Derivative Synthesis

Catalytic Reusability

The catalyst retains >90% activity after five cycles, as evidenced by consistent yields in iterative syntheses. This aligns with green chemistry principles, minimizing waste generation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by targeting microtubules, essential components of the cell cytoskeleton. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like colchicine and combretastatin A-4.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the aryl group significantly impacts melting points, solubility, and intermolecular interactions. Key examples include:

Compound Name Substituent Melting Point (°C) Key Interactions/Properties
Target Compound (4j) 3,4,5-Trimethoxyphenyl 233–235 N–H···N, N–H···O; IR: 2203 cm⁻¹ (CN)
2-Amino-4-(4-chlorophenyl) Analog (4h) 4-Chlorophenyl 247–249 C–H···Cl; higher polarity due to halogen
2-Amino-4-(3,4-dimethoxyphenyl) Analog (4k) 3,4-Dimethoxyphenyl 288–290 Reduced steric bulk vs. trimethoxy analog
2-Amino-4-Phenyl Analog Phenyl 252 Lower solubility; IR: 2211 cm⁻¹ (CN)

The trimethoxy substitution in the target compound lowers its melting point compared to halogenated analogs (e.g., 4h), likely due to reduced dipole interactions. However, it exhibits higher solubility in polar solvents than the phenyl analog due to the electron-rich methoxy groups .

Structural and Computational Insights

  • HOMO-LUMO Gap : The HOMO-LUMO gap of 4.359 eV in the 2,5-dimethoxy analog suggests high kinetic stability and low reactivity, a trait likely shared by the trimethoxy derivative due to similar electron-donating groups .
  • Crystal Packing: The target compound’s benzo[8]annulene analogs (e.g., 2-amino-4-(4-chlorophenyl)-hexahydrobenzo[8]annulene) adopt twisted chair-chair conformations, stabilized by dispersion forces (-219.6 kJ/mol). This contrasts with the tetrahydronaphthalene core’s boat conformation, highlighting core structure-dependent packing .

Biological Activity

The compound 2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H20_{20}N3_{3}O3_{3}

Structural Features

  • Functional Groups : The compound contains an amino group, multiple methoxy groups, and a tricyclic naphthalene structure.
  • Molecular Weight : Approximately 314.37 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to the trimethoxyphenyl moiety. For instance, derivatives of 4-(3,4,5-trimethoxyphenyl)thiazole have shown promising in vitro anticancer activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Screening

A study synthesized several thiazole derivatives based on the trimethoxyphenyl structure and assessed their biological activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50_{50} values in the micromolar range, demonstrating significant cytotoxicity.

CompoundIC50_{50} (µM)Cell Line
Compound A15.2MCF-7
Compound B12.5HeLa
Compound C8.9MCF-7

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties due to the presence of methoxy groups, which can donate electrons and neutralize free radicals. Studies have indicated that similar compounds exhibit significant antioxidant activity in various assays.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific mechanisms may involve modulation of signaling pathways like NF-kB.

The biological activities of 2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
  • Antioxidant Defense : Scavenging free radicals and reducing oxidative stress.
  • Cytokine Modulation : Altering inflammatory responses through cytokine inhibition.

Research Findings

Several research articles have highlighted the synthesis and evaluation of similar compounds:

  • A study published in MDPI detailed the synthesis of thiazole derivatives with trimethoxyphenyl groups and their evaluation for anticancer activity .
  • Another research article focused on the structural modifications of phenyl derivatives to enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving nucleophilic substitution and cyclization. Key steps include:

  • Use of potassium cyanide (KCN) as a nitrile source under inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • Refluxing in tetrahydrofuran (THF) at 60°C for 5 hours to ensure complete reaction .
  • Purification via column chromatography (hexane/ethyl acetate, 80:20 v/v) to isolate the product .
    • Critical Conditions : Strict control of moisture (due to KCN’s hygroscopicity), reaction temperature, and stoichiometric ratios of intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar carbonitriles .
  • NMR Spectroscopy (¹H/¹³C) identifies proton environments and nitrile group positions.
  • Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.

Q. What purification strategies are recommended for isolating high-purity samples?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) effectively separates nitrile-containing intermediates .
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

Advanced Research Questions

Q. How can computational modeling tools like COMSOL Multiphysics optimize synthesis parameters?

  • Methodological Answer :

  • Process Simulation : Model reaction kinetics and heat transfer to identify optimal reflux conditions and solvent ratios .
  • AI-Driven Design : Train machine learning algorithms on historical reaction data to predict yield-maximizing parameters (e.g., temperature, catalyst loading) .

Q. What experimental approaches elucidate reaction mechanisms involving the tricarbonitrile moiety?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to study rate-determining steps.
  • In Situ FTIR Monitoring : Track nitrile group transformations during cyclization, as demonstrated in analogous thiophene syntheses .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, dosage protocols) to isolate variables.
  • Meta-Analysis : Apply statistical frameworks to reconcile discrepancies, guided by gaps identified in prior studies .

Q. What advanced separation technologies improve yield in multi-step syntheses?

  • Methodological Answer :

  • Membrane Separation : Use nanofiltration membranes to concentrate intermediates while removing low-MW byproducts .
  • Centrifugal Partition Chromatography (CPC) : Achieve high-resolution separation of polar nitrile derivatives without silica gel degradation .

Q. How to design stability studies under various environmental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways.
  • HPLC-MS Tracking : Quantify degradation products and establish shelf-life models under accelerated conditions.

Key Methodological Considerations

  • Theoretical Frameworks : Link synthesis and analysis to reaction mechanisms (e.g., Baldwin’s rules for cyclization) or quantum mechanical models .
  • Data Validation : Cross-validate crystallographic data with DFT calculations to resolve structural ambiguities .

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